Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate
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Overview
Description
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups and an acetyloxy group attached to the thiophene ring, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate typically involves the esterification of 3-hydroxy-4-methylthiophene-2,5-dicarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Sodium methoxide; reactions are conducted in methanol at reflux temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-(acetyloxy)-4-methylthiophene-2,5-dicarboxylate: Characterized by the presence of ester and acetyloxy groups.
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate: A chromene derivative with similar ester and acetyloxy functionalities.
Uniqueness
This compound is unique due to its thiophene core, which imparts distinct electronic properties and reactivity compared to other heterocycles. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds.
Properties
CAS No. |
89628-29-5 |
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Molecular Formula |
C11H12O6S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
dimethyl 3-acetyloxy-4-methylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C11H12O6S/c1-5-7(17-6(2)12)9(11(14)16-4)18-8(5)10(13)15-3/h1-4H3 |
InChI Key |
JHJXBTFFZLHVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1OC(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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